3,4-Diaminophenol

説明

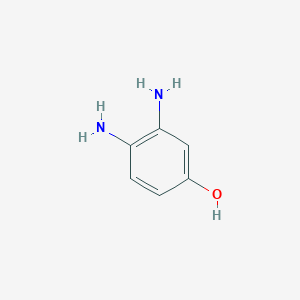

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZYARDXPHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378272 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-72-5 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Diaminophenol

Established Synthesis Routes

The preparation of 3,4-diaminophenol predominantly involves the reduction of a nitro-precursor, 4-amino-3-nitrophenol (B127093). Several reducing agents and catalytic systems have been effectively employed for this transformation.

Reduction of Nitro-Precursors to this compound

The conversion of 4-amino-3-nitrophenol to this compound is a critical step, with different methodologies offering varying degrees of efficiency and selectivity.

A well-established method for the synthesis of this compound involves the reduction of 4-amino-3-nitrophenol using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). cu.edu.egtaylorandfrancis.comtsijournals.com This reaction is a classic example of a metal-acid reduction system for nitroarenes. lkouniv.ac.inscribd.com The process typically involves adding the nitro compound to a solution of stannous chloride in concentrated HCl at an elevated temperature, such as 75°C. cu.edu.egtsijournals.com The reduction of the nitro group to an amino group proceeds through the transfer of electrons from the metal (tin) and protons from the acid. lkouniv.ac.inscribd.com The reaction mechanism involves several steps, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. scribd.com

Detailed research findings: In one documented procedure, 4-amino-3-nitrophenol was added to a concentrated hydrochloric acid solution of stannous chloride at 75°C. cu.edu.egtsijournals.com The reaction mixture was then subjected to microwave heating at 120°C for 10 minutes, resulting in the formation of this compound hydrochloride with a reported yield of 79%. cu.edu.egtsijournals.com

| Reactant | Reagents | Temperature | Time | Product | Yield |

| 4-amino-3-nitrophenol | Stannous chloride, Hydrochloric acid | 75°C, then 120°C (microwave) | 10 min | This compound hydrochloride | 79% |

Another effective method for the reduction of 4-amino-3-nitrophenol is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the reducing agent in the presence of a Raney nickel catalyst. researchgate.netmdpi.com This catalytic transfer hydrogenation method is often preferred due to its rapid reaction rates and high yields. cdnsciencepub.com The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water. researchgate.net Hydrazine hydrate serves as a source of hydrogen, which is transferred to the nitro compound on the surface of the Raney nickel catalyst. mdpi.com This method has been successfully applied to the reduction of various nitroaromatic compounds to their corresponding amines. researchgate.netcdnsciencepub.com

Research findings: While specific yield data for the Raney Nickel catalyzed hydrazine hydrate reduction of 4-amino-3-nitrophenol is not detailed in the provided search results, the methodology is well-established for the reduction of similar nitroarenes like 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net This suggests its applicability and efficiency for producing this compound.

A versatile, multi-step synthesis route to this compound starts from the readily available and inexpensive precursor, p-aminophenol. google.com This pathway involves a sequence of four key reactions: acylation, nitration, hydrolysis, and finally, reduction. google.com

Acylation: p-aminophenol is first acylated, typically with acetic anhydride (B1165640) in acetic acid, to protect the amino group and form p-acetamidophenol. google.com

Nitration: The resulting p-acetamidophenol is then nitrated using nitric acid to introduce a nitro group at the position ortho to the amino group, yielding 4-acetamido-3-nitrophenol. google.com

Hydrolysis: The acetyl protecting group is subsequently removed by hydrolysis, usually with a base like sodium hydroxide (B78521) or potassium hydroxide, to give 4-amino-3-nitrophenol. google.com

Reduction: The final step is the reduction of the nitro group of 4-amino-3-nitrophenol to afford the target compound, this compound. google.com

This synthetic approach is noted for its mild reaction conditions, ease of operation, and high product yield, making it suitable for industrial-scale production. google.com

Raney Nickel Catalyzed Hydrazine Hydrate Reduction of 4-amino-3-nitrophenol

Comparison of Conventional and Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant reductions in reaction times and improvements in yields compared to conventional heating methods. ingentaconnect.comnih.gov

In the context of synthesizing this compound and its derivatives, microwave irradiation has demonstrated clear advantages. For instance, in the stannous chloride reduction of 4-amino-3-nitrophenol, heating the reaction in a microwave oven at 120°C for just 10 minutes yielded 79% of the desired product. cu.edu.egtsijournals.com This represents a dramatic acceleration compared to traditional refluxing, which can take several hours. prepchem.com

The benefits of microwave heating are attributed to the direct and efficient absorption of microwave energy by polar molecules, leading to rapid and uniform heating of the reaction mixture. nih.gov This can result in enhanced reaction rates, higher yields, and cleaner reaction profiles. ingentaconnect.comnih.gov

| Synthesis Method | Heating Method | Reaction Time | Yield |

| Stannous Chloride Reduction | Conventional Heating | Several hours | Varies |

| Stannous Chloride Reduction | Microwave Irradiation | 10 minutes | 79% cu.edu.egtsijournals.com |

| Quinoxaline (B1680401) Synthesis | Conventional Heating | 7 hours | 62-74% tsijournals.com |

| Quinoxaline Synthesis | Microwave Irradiation | 15-20 minutes | 90-95% tsijournals.com |

Optimization of Reaction Conditions for Industrial Production

For the industrial-scale production of this compound, the optimization of reaction conditions is crucial to ensure cost-effectiveness, high yield, and product purity. The multi-step synthesis starting from p-aminophenol is particularly well-suited for industrial applications due to the low cost of the starting material and the mild reaction conditions. google.com

Key factors for optimization in an industrial setting include:

Catalyst selection and loading: Identifying the most active and cost-effective catalyst is paramount.

Solvent choice: Utilizing environmentally friendly and easily recoverable solvents is a key consideration.

Temperature and pressure control: Precise control over these parameters can significantly impact reaction efficiency and selectivity.

Reaction time: Minimizing reaction times reduces energy consumption and increases throughput.

Purification methods: Developing efficient and scalable purification techniques is essential for obtaining a high-purity final product.

The synthesis route from p-aminophenol has been highlighted as advantageous for industrial production because it addresses issues like incomplete hydrolysis and difficult post-treatment that can be present in other methods. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound, a valuable intermediate in the chemical and pharmaceutical industries, has traditionally relied on classical reduction methods of nitrophenols. However, modern synthetic chemistry is increasingly focused on developing novel, more efficient, and environmentally responsible pathways. These new approaches prioritize high yields, selectivity, and the reduction of hazardous waste, aligning with the core tenets of green chemistry. The primary precursor for these syntheses is typically 4-amino-3-nitrophenol, where the selective reduction of the nitro group yields the final product.

Catalytic Hydrogenation Methods for this compound Synthesis

Catalytic hydrogenation represents a significant improvement over older stoichiometric reduction methods (e.g., using iron or tin in acid), offering higher efficiency and cleaner reaction profiles. This technique involves the reduction of a nitro group using hydrogen gas in the presence of a metal catalyst.

A prominent method for the synthesis of diaminophenols is the catalytic hydrogenation of the corresponding dinitrophenol or nitro-aminophenol. For this compound, this involves the reduction of 4-amino-3-nitrophenol. vulcanchem.com While specific data for the 3,4-isomer is proprietary, extensive research on analogous compounds, such as 2,4-Diaminophenol (B1205310), provides detailed insights into effective catalytic systems. One advanced method utilizes a membrane catalyst made from a palladium alloy, which allows hydrogen to diffuse through and react with the substrate, ensuring high efficiency and purity. google.com

Table 1: Membrane-Catalyzed Hydrogenation of Dinitrophenol (Analogous to this compound Synthesis)

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Palladium alloy membrane (e.g., 90-98% Pd, 2-10% Rh or Ru) | google.com |

| Substrate | 2,4-Dinitrophenol (B41442) (in a polar solvent like water or aq. HCl) | google.com |

| Temperature | 50–150 °C | google.com |

| Pressure | 1–60 atm | google.com |

| Yield | Up to 93% | google.com |

Another key approach is catalytic transfer hydrogenation , which avoids the use of high-pressure hydrogen gas, thereby enhancing operational safety. This method uses a hydrogen donor molecule, such as hydrazine hydrate or cyclohexene, to provide the hydrogen in situ. google.comscribd.com This technique is effective for reducing nitro compounds to amines with high yields. scribd.com

Table 2: Catalytic Transfer Hydrogenation for Aminophenol Synthesis

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) or Iron Oxide | google.comscribd.com |

| Hydrogen Donor | Cyclohexene, Hydrazine Hydrate | google.comscribd.com |

| Substrate | Nitro-aromatic compounds | google.comscribd.com |

| Yield | 65% (for the analogous reduction of picramic acid to 2,4-diaminophenol) | scribd.com |

Bio-catalytic and Enzymatic Routes (Theoretical and Experimental)

The application of biocatalysis in synthesizing aromatic amines is a burgeoning field of green chemistry, offering the potential for high selectivity under mild, aqueous conditions. While direct, large-scale enzymatic synthesis of this compound is not yet widely documented in commercial practice, the principles and potential are well-established through related research.

Theoretical routes primarily involve the use of nitroreductase enzymes. These enzymes are capable of selectively reducing nitroaromatic compounds to their corresponding amines with high specificity, often operating at ambient temperature and neutral pH. A hypothetical bio-catalytic synthesis would involve the use of a specific nitroreductase to convert 4-amino-3-nitrophenol to this compound, minimizing the need for harsh reagents and metal catalysts.

Furthermore, other enzymes like laccases , typically sourced from fungi such as Trametes versicolor, have been extensively studied for their ability to catalyze oxidative reactions involving aminophenols and their derivatives. mdpi.com For instance, laccases can facilitate the oxidative dimerization of compounds like 3-amino-4-hydroxybenzene sulfonic acid to form phenoxazinones. mdpi.com While this is a reaction of an aminophenol rather than a synthesis of one, it demonstrates that enzymes can effectively recognize and transform substrates with the aminophenol scaffold. This opens up possibilities for integrated chemo-enzymatic pathways.

Table 3: Potential Bio-catalytic Routes in Aminophenol Chemistry

| Enzyme Class | Application | Substrate Example | Potential Advantages | Source |

|---|---|---|---|---|

| Nitroreductase | (Theoretical) Synthesis of this compound | 4-Amino-3-nitrophenol | High selectivity, mild aqueous conditions, no metallic waste. | (Principle) |

| Laccase | (Experimental) Oxidative coupling reactions | 3-Amino-4-hydroxybenzene sulfonic acid | Generation of complex molecules from aminophenol precursors in water. | mdpi.com |

Sustainable and Environmentally Benign Synthesis Strategies

Beyond specific catalytic choices, a broader shift towards sustainable practices incorporates various elements of green chemistry to reduce the environmental impact of this compound synthesis. These strategies focus on energy efficiency, waste reduction, and the use of non-toxic materials.

Key sustainable strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This has been demonstrated in reactions involving this compound as a reactant. tsijournals.com

Green Solvents and Solvent-Free Reactions : Replacing volatile organic compounds with environmentally benign solvents like water or glycerol (B35011) is a core principle of green chemistry. google.comijpbs.com In some cases, reactions can be designed to run under solvent-free conditions, often with the aid of solid-supported catalysts, which eliminates solvent waste entirely. researchgate.net

Electrosynthesis : Electrolytic reduction offers a clean way to synthesize aminophenols by using electricity as the reducing agent, thereby avoiding chemical reductants and their byproducts. prepchem.comresearchgate.net This method aligns well with a future reliance on renewable energy sources.

Improved Atom Economy : Catalytic routes inherently offer better atom economy than traditional stoichiometric reductions that use metals like tin or iron, which generate large amounts of metal salt waste. tsijournals.comgoogle.com

Table 4: Comparison of Traditional vs. Green Synthesis Strategies

| Feature | Traditional Method | Green/Sustainable Strategy | Source (Green) |

|---|---|---|---|

| Reducing Agent | Stoichiometric metals (e.g., Fe, Sn) | Catalytic Hydrogen (H₂), Transfer Hydrogenation, Electrons (Electrolysis) | google.comgoogle.comprepchem.com |

| Byproducts | Large quantities of metallic salt waste | Water, recyclable catalyst | google.com |

| Solvents | Often harsh acids or organic solvents | Water, green solvents (e.g., glycerol), or solvent-free conditions | google.comijpbs.comresearchgate.net |

| Energy | Prolonged heating with conventional methods | Microwave-assisted heating for shorter reaction times | tsijournals.com |

Chemical Reactivity and Derivative Synthesis of 3,4 Diaminophenol

Reactions with Aldehydes and Ketones: Schiff Base Formation

The formation of Schiff bases, or azomethines, is a prominent reaction of diaminophenols, involving the condensation of their amino groups with aldehydes or ketones. This reaction is a cornerstone in the synthesis of various organic ligands and their metal complexes.

Synthesis and Characterization of Salicylidene-2,4-diaminophenol Schiff Bases

Schiff bases derived from the condensation of 2,4-diaminophenol (B1205310) and salicylaldehyde (B1680747) have been synthesized and characterized. researchgate.netasianpubs.orgresearchgate.net The synthesis typically involves refluxing a mixture of 2,4-diaminophenol dihydrochloride (B599025) and salicylaldehyde in an absolute ethanol (B145695) solution. researchgate.net The resulting Schiff base can be isolated as a dark brown solid. researchgate.net

Characterization of these Schiff bases is performed using various spectroscopic techniques. researchgate.netresearchgate.net Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups. For instance, the presence of the azomethine (-C=N-) group is confirmed by an absorption band around 1610-1633 cm⁻¹. researchgate.net Other notable bands include those for N-H and O-H stretching, which appear around 3375 cm⁻¹ and 3350 cm⁻¹, respectively, and a C-O stretching band around 1200 cm⁻¹. researchgate.net

UV-visible spectroscopy in absolute ethanol reveals electronic transitions within the molecule. Typically, three absorption bands are observed: one around 270 nm, corresponding to a π-π* transition, and two others at approximately 330 nm and 461 nm, which are attributed to n-π* transitions. researchgate.net

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the stability of different possible isomeric structures of salicylidene-2,4-diaminophenol. asianpubs.orgresearchgate.net These computational analyses help in predicting the most stable conformation of the Schiff base. asianpubs.orgresearchgate.net

Table 1: Physical and Spectroscopic Data for Salicylidene-2,4-diaminophenol

| Property | Value |

|---|---|

| Color | Dark Brown researchgate.net |

| Melting Point (°C) | 330 (Decomposition) researchgate.net |

| FTIR Bands (cm⁻¹) | |

| ν(N-H) | 3375 researchgate.net |

| ν(O-H) | 3350 researchgate.net |

| ν(C=N) | 1610 (1633) researchgate.net |

| ν(C-O) | 1200 researchgate.net |

| UV-visible (λ, nm) | |

| π-π* transition | 270 researchgate.net |

Investigation of Unsymmetrical Tetradentate Schiff Base Complexes from Diaminophenol Isomers

Unsymmetrical tetradentate Schiff base ligands can be synthesized from diaminophenol isomers, such as 2,3-diaminophenol (B1330466), by reaction with salicylaldehyde or its derivatives. tandfonline.comresearchgate.net These ligands are capable of forming stable complexes with various transition metals, including iron(III) and cobalt(II). tandfonline.com

The synthesis of these unsymmetrical Schiff bases is typically achieved by reacting the diaminophenol isomer with the aldehyde in a 2:1 molar ratio in absolute ethanol. researchgate.net The resulting ligands can then be used to synthesize metal complexes. tandfonline.comresearchgate.net For example, the reaction of these ligands with metal chlorides can yield complexes with the general formulas [M(III)ClL] or [M(II)L], where L represents the deprotonated Schiff base ligand and M is the metal ion. tandfonline.comresearchgate.net

The structures of these complexes have been elucidated using techniques such as mass spectrometry, infrared and electronic spectroscopy, and cyclic voltammetry. tandfonline.comresearchgate.net For instance, the reaction of 2,3-diaminophenol with salicylaldehyde or 5-bromosalicylaldehyde (B98134) yields unsymmetrical Schiff bases which, upon complexation with Fe(III) and Co(II), form complexes such as Fe(III)ClL¹ and Co(II)L¹, where H₂L¹ is the Schiff base derived from salicylaldehyde. tandfonline.com

Cyclic voltammetry studies in dimethylformamide (DMF) have shown that the free ligands exhibit irreversible waves. tandfonline.com In contrast, their metal complexes can show quasi-reversible or reversible redox couples. For example, the Fe(III)ClL¹ complex displays a reversible Fe(III)/Fe(II) redox couple. tandfonline.com

Kinetics and Thermodynamics of Schiff Base Formation

The study of the kinetics and thermodynamics of Schiff base formation provides insights into the reaction mechanism and stability of the resulting compounds. The formation of Schiff bases is generally a reversible reaction that can be catalyzed by acids or bases. ajrconline.org

Thermodynamic studies of cobalt(III) complexes with unsymmetrical Schiff bases derived from 3,4-diaminobenzophenone (B196073) and substituted salicylaldehydes have been conducted. researchgate.net These studies involve determining the formation constants of the complexes, which provide a measure of their stability. researchgate.net

Cyclization Reactions and Heterocyclic Compound Formation

3,4-Diaminophenol and its isomers are valuable precursors in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the condensation of the diamine with a dicarbonyl compound or a carboxylic acid derivative.

Synthesis of Quinoxaline (B1680401) Derivatives utilizing this compound

Quinoxaline derivatives can be synthesized through the condensation reaction of o-phenylenediamines, including this compound, with α-dicarbonyl compounds. researchgate.netamazonaws.comcu.edu.egscispace.comresearchgate.netresearchgate.net For instance, the reaction of this compound with pyruvic acid can yield quinoxaline derivatives. amazonaws.comcu.edu.egscispace.comresearchgate.net Similarly, isatin (B1672199) can also be used as the dicarbonyl compound in this synthesis. cu.edu.egscispace.comresearchgate.net

The reaction conditions for the synthesis of quinoxalines can vary. Some methods employ microwave irradiation to accelerate the reaction, offering advantages such as shorter reaction times and high yields (71-98%). amazonaws.com Conventional heating methods, often in the presence of an acid like hydrochloric acid, are also utilized. amazonaws.comcu.edu.eg The reduction of 4-amino-3-nitrophenol (B127093) using stannous chloride in hydrochloric acid is a common method to prepare the this compound precursor in situ. cu.edu.eg

The synthesized quinoxaline derivatives can be further functionalized. For example, they can undergo Mannich reactions with formaldehyde (B43269) and 4-aminobenzoic acid to produce new derivatives, which can then be used to synthesize more complex heterocyclic systems like quinoxaline benzimidazole (B57391) derivatives. researchgate.netcu.edu.egscispace.comresearchgate.net

Formation of Benzoxazole (B165842) Derivatives from 2,4-Diaminophenol

Benzoxazole derivatives can be synthesized from 2,4-diaminophenol through cyclization reactions with carboxylic acids or their derivatives. wjpsonline.comrjptonline.orgdergipark.org.trinnovareacademics.inijpbs.comjst.go.jpesisresearch.orgscispace.cominnovareacademics.in A common method involves heating 2,4-diaminophenol with a suitable carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA). wjpsonline.comdergipark.org.trinnovareacademics.inijpbs.comesisresearch.orgscispace.com This approach has been used to synthesize a variety of 5-amino-2-arylbenzoxazoles. innovareacademics.in

For example, the reaction of 2,4-diaminophenol dihydrochloride with various aryl carboxylic acids in PPA yields the corresponding 5-amino-2-arylbenzoxazoles. innovareacademics.in Similarly, reacting 2,4-diaminophenol with 4-tert-butylbenzoic acid in PPA produces 5-Amino-2-(4-tert-butylphenyl)benzoxazole. dergipark.org.tr The synthesis of polyamide-benzoxazoles has also been achieved through the solution polycondensation of 2,4-diaminophenol dihydrochloride with various dicarboxylic acids in PPA. jst.go.jp

The resulting benzoxazole derivatives can be further modified. For instance, the amino group at the 5-position can be reacted with sulfonyl chlorides to produce sulfonamido-benzoxazole derivatives. dergipark.org.tr

Table 2: Examples of Benzoxazole Derivatives from 2,4-Diaminophenol

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2,4-Diaminophenol | Acetic Acid | 2-Methyl-1,3-benzoxazol-5-amine | rjptonline.org |

| 2,4-Diaminophenol | Formic Acid | 1,3-Benzoxazol-5-amine | rjptonline.org |

| 2,4-Diaminophenol | 4-tert-butylbenzoic acid | 5-Amino-2-(4-tert-butylphenyl)benzoxazole | dergipark.org.tr |

| 2,4-Diaminophenol | p-substituted phenylacetic acids | 5-Amino-2-[p-substituted-benzyl]benzoxazoles | esisresearch.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Diaminophenol |

| Salicylaldehyde |

| Salicylidene-2,4-diaminophenol |

| 2,3-Diaminophenol |

| 5-Bromosalicylaldehyde |

| 3,4-Diaminobenzophenone |

| Quinoxaline |

| Pyruvic acid |

| Isatin |

| Formaldehyde |

| 4-Aminobenzoic acid |

| Quinoxaline benzimidazole |

| Benzoxazole |

| 4-Amino-3-nitrophenol |

| Stannous chloride |

| Hydrochloric acid |

| Acetic Acid |

| 2-Methyl-1,3-benzoxazol-5-amine |

| Formic Acid |

| 1,3-Benzoxazol-5-amine |

| 4-tert-butylbenzoic acid |

| 5-Amino-2-(4-tert-butylphenyl)benzoxazole |

| p-substituted phenylacetic acids |

| 5-Amino-2-[p-substituted-benzyl]benzoxazoles |

| Substituted benzoic acids |

| 5-Amino-2-(p-substituted-phenyl)benzoxazoles |

| Polyphosphoric acid |

| Sulfonyl chloride |

| Sulfonamido-benzoxazole |

| Adipic acid |

| Suberic acid |

| Azelaic acid |

| Sebacic acid |

| Terephthalic acid |

| Isophthalic acid |

| Diphenic acid |

| Pyridine-2,4-dicarboxylic acid |

Synthesis of 1,5-Benzodiazepinium Picrates

The reaction of 1,2-diaminobenzenes, such as this compound, with β-diketones like pentane-2,4-dione in the presence of a strong acid yields 1,5-benzodiazepinium salts. googleapis.comcymitquimica.com Specifically, when this compound is treated with pentane-2,4-dione and picric acid in an ethanol solution, it results in the formation of the corresponding 1,5-benzodiazepinium picrate (B76445). googleapis.comgoogle.com The reaction proceeds readily at room temperature, and the use of picric acid is advantageous as the resulting salt precipitates from the mixture and can be easily purified. google.comlookchem.com

The product is intensely colored, typically violet, due to the formation of a stabilizing vinamidinium chromophore upon protonation of the 1,5-benzodiazepine ring by the strong acid. googleapis.comgoogle.com X-ray analysis reveals that in the crystalline state, the benzodiazepinium molecules form layers with overlapped seven-membered rings arranged in a head-to-tail fashion, connected by hydrogen bonds to the picrate anions. googleapis.com

Table 1: Synthesis and Properties of 8-Hydroxy-2,4-dimethyl-1H-benzo[b] researchgate.netresearchgate.netdiazepinium Picrate

| Parameter | Value | References |

| Reactants | This compound, Pentane-2,4-dione, Picric Acid | googleapis.comcymitquimica.com |

| Solvent | Ethanol | googleapis.com |

| Product | 8-Hydroxy-2,4-dimethyl-1H-benzo[b] researchgate.netresearchgate.netdiazepinium Picrate | cymitquimica.com |

| Appearance | Intensely violet crystals | googleapis.comlookchem.com |

| Yield | 87% | cymitquimica.com |

| Melting Point | 181–183 °C | cymitquimica.com |

Polymerization Reactions and Advanced Material Precursors

Diaminophenols are valuable monomers in the synthesis of high-performance polymers, imparting desirable properties such as thermal stability and specific functionalities.

Condensation Polymerization for Copolymer Resin Synthesis involving 2,4-Diaminophenol

A copolymer resin can be synthesized through the condensation polymerization of 2,4-diaminophenol, oxamide, and formaldehyde. solubilityofthings.comscholarsresearchlibrary.comchemshuttle.comresearchgate.net The reaction is typically carried out in the presence of a base, such as 2N NaOH, and heated for several hours to facilitate polymerization. researchgate.netresearchgate.net The resulting 2,4-DAPOF (2,4-diaminophenol-Oxamide-Formaldehyde) copolymer resin is then purified using techniques like precipitation and column chromatography. solubilityofthings.comscholarsresearchlibrary.com

Characterization of the copolymer is performed using various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm its structure. solubilityofthings.comscholarsresearchlibrary.com The thermal stability of the synthesized copolymer has been studied using Thermogravimetric Analysis (TGA), which shows stability up to 473 K. solubilityofthings.comscholarsresearchlibrary.com Such copolymers, possessing ionic functional groups, are investigated for applications as cation exchangers. researchgate.net

Table 2: Synthesis and Characterization of 2,4-DAPOF Copolymer Resin

| Parameter | Details | References |

| Monomers | 2,4-Diaminophenol, Oxamide, Formaldehyde | solubilityofthings.comresearchgate.net |

| Catalyst | 2N NaOH | researchgate.netsolubilityofthings.com |

| Reaction Conditions | Heated at 414 K for 7 hours | researchgate.net |

| Characterization | IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, SEM, TGA | solubilityofthings.comscholarsresearchlibrary.com |

| Thermal Stability | Stable up to 473 K | scholarsresearchlibrary.com |

Synthesis of Polyimides containing Diaminophenol Moieties

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of diaminophenol moieties can introduce specific functionalities, such as hydroxyl groups, which influence properties like gas permeability and interchain interactions.

A common route for polyimide synthesis is a two-step method. First, a poly(amic acid) precursor is formed by reacting a diamine with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). For instance, 2,4-diaminophenol dihydrochloride (DAP) has been used as the diamine monomer in reactions with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The second step involves thermal or chemical imidization to cyclize the poly(amic acid) and form the final polyimide.

The resulting hydroxyl-functionalized polyimides, such as 6FDA-DAP, exhibit significantly enhanced gas selectivity, particularly for CO₂/CH₄ separation, compared to their non-functionalized counterparts. This improvement is attributed to the increased charge transfer complex formation and interchain hydrogen bonding from the hydroxyl groups, which tightens the polymer structure. These polymers often show high thermal stability, with 10% weight loss occurring above 480°C.

Table 3: Properties of 6FDA-DAP Polyimide Membrane for Gas Separation

| Property | Value | References |

| Monomers | 6FDA, 2,4-Diaminophenol dihydrochloride (DAP) | |

| Synthesis Method | Two-step polycondensation and thermal imidization | |

| CO₂ Permeability | 11 Barrer | |

| CO₂/CH₄ Selectivity | 92 | |

| Glass Transition Temp. (Tg) | > 450 °C (General for high-performance PIs) |

Functionalization of Graphene Oxide with 2,4-Diaminophenol

Graphene oxide (GO) can be chemically modified to enhance its properties and tailor it for specific applications. The functionalization of GO with 2,4-diaminophenol (2,4-DAP) has been reported as a method to create new composite materials. solubilityofthings.com The process involves a reaction where the amino groups of 2,4-DAP are covalently bonded to the functional groups (e.g., epoxide groups) on the surface of GO. solubilityofthings.com

The synthesis is typically carried out by refluxing GO with 2,4-DAP in a solvent like dimethylformamide (DMF) at around 60°C for approximately 18 hours. The successful functionalization and intercalation of the 2,4-diaminophenol into the graphene oxide structure are confirmed through characterization techniques such as X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy. The resulting amino-functionalized graphene material (GO-2,4-DAP) has potential applications as an efficient cation exchanger due to the presence of amino and hydroxyl groups. solubilityofthings.com

Coordination Chemistry of this compound

The presence of nitrogen and oxygen donor atoms allows this compound to act as a ligand in coordination chemistry, forming stable complexes with various metal ions. The compound can act as a bidentate or tridentate ligand, coordinating through its phenolic oxygen and one or both amino nitrogens.

Research has shown that this compound is used as a precursor in the synthesis of more complex ligands and their subsequent metal complexes. For example, it can be reacted with compounds like isatin to form quinoxaline derivatives, which are then used to create coordination compounds. Furthermore, tridentate diaminophenoxy ligands derived from diaminophenols have been used to synthesize chiral Indium(III) complexes. These complexes exhibit interesting reactivity, with their stability and reaction pathways influenced by the other ligands attached to the metal center. The compound is also listed as a potential starting material for preparing catalyst supports loaded with metals, highlighting its role in creating functional materials for catalysis.

Formation of Metal Complexes with Transition Metals

This compound's ability to form complexes with transition metals is a cornerstone of its chemical reactivity. The amino and hydroxyl groups provide multiple coordination sites, enabling the formation of diverse and stable metal complexes.

Palladium(II) and Platinum(II) form square planar complexes with aromatic diamines, including derivatives of this compound. Research has shown the synthesis of complexes with the general formula cis-[MCl₂(diamine)], where M represents either Palladium(II) or Platinum(II). researchgate.netnih.gov These complexes are of interest for their potential applications in catalysis and materials science. researchgate.net While specific studies on this compound were not detailed in the provided results, the reactivity of analogous aromatic diamines like 2,3-diaminophenol suggests that this compound would coordinate to Pd(II) and Pt(II) in a similar bidentate fashion through its amino groups. researchgate.netnih.gov The synthesis typically involves reacting the diamine with a salt of the respective metal. researchgate.netnih.gov

A related study on methyl 3,4-diamino-2,3,4,6-tetradeoxy-α-l-lyxo-hexopyranoside, a diamino ligand, highlights the formation of [MCl₂(V)] complexes where M is Pt(II) or Pd(II) and V is the diamino ligand. rsc.org These complexes were found to be isostructural. rsc.org

Chiral diaminophenoxy tridentate ligands derived from diaminophenols can be synthesized to form complexes with Indium(III). nih.govacs.org These ligands coordinate to the metal center, creating chiral environments that are significant in asymmetric catalysis. Studies have described the synthesis of Indium(III) dimethyl, dihalide, and alkoxy-bridged complexes bearing a chiral diaminophenoxy tridentate ligand, denoted as [NN(H)O]⁻. nih.govacs.org

The synthesis of these complexes involves reacting the diaminophenol-based ligand with an appropriate Indium(III) precursor. For instance, dihalide complexes with the formula (NN(H)O)InX₂ (where X can be Cl, Br, or I) have been synthesized and subsequently converted to more robust alkoxy-bridged complexes. nih.govacs.org These dinuclear complexes can further react with water to form hydroxy-bridged compounds. nih.govacs.org The reactivity of these complexes, such as their dissociation and formation of adducts, is influenced by the nature of the halide ligand. nih.gov

| Complex Type | General Formula | Reactivity |

| Dimethyl Indium(III) | (NN(H)O)InMe₂ | Unreactive towards ethanol and 2-propanol. |

| Dihalide Indium(III) | (NN(H)O)InX₂ (X = Cl, Br, I) | Reacts with NaOEt to form alkoxy-bridged complexes. |

| Alkoxy-bridged Indium(III) | {[(NN(H)O)InX]₂(μ-X)(μ-OEt)} | Reacts with water to form hydroxy-bridged complexes. |

| Hydroxy-bridged Indium(III) | [(NN(H)O)InCl(μ-OH)]₂ | More reactive towards dissociation than the iodo analogue. |

This table summarizes the types and reactivity of chiral Indium(III) complexes with tridentate diaminophenol ligands. nih.govacs.org

This compound can be used to synthesize Schiff base ligands, which are subsequently used to form complexes with various transition metals, including Manganese(III), Nickel(II), and Copper(II). While the search results specifically mention the use of 2,3-diaminophenol in creating unsymmetrical tetradentate Schiff bases, the principles can be extended to this compound. researchgate.net These Schiff bases are typically formed by the condensation reaction of the diaminophenol with an aldehyde or ketone, such as salicylaldehyde or 2-hydroxy-1-napthaldehyde. researchgate.netedu.krd

The resulting Schiff base ligands can coordinate to metal ions through the nitrogen atoms of the imino groups and the oxygen atoms of the phenolic hydroxyl groups. edu.krdresearchgate.net This coordination leads to the formation of stable complexes. For instance, Mn(III) can form complexes of the type [MnIIIClL], while Ni(II) and Cu(II) can form complexes with the general formula [MIIL] or [MIIL]·nH₂O. researchgate.net The geometry of these complexes is often square planar. researchgate.net

| Metal Ion | Typical Complex Formula | Coordination |

| Manganese(III) | [MnIIIClL] | Coordination through Schiff base ligand. |

| Nickel(II) | [NiIIL] | Coordination through Schiff base ligand. |

| Copper(II) | [CuIIL] | Coordination through Schiff base ligand. |

This table provides examples of Schiff base complexes formed with Mn(III), Ni(II), and Cu(II). researchgate.net

Chiral Indium(III) Complexes Supported by Tridentate Diaminophenol Ligands

Structural Characterization of Coordination Complexes (e.g., X-ray Diffraction, NMR)

The structures of coordination complexes derived from this compound and its derivatives are elucidated using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR provide information about the organic ligand framework, while specialized techniques like ¹⁹⁵Pt NMR are used for platinum-containing complexes. researchgate.netnih.gov For the chiral Indium(III) complexes, full characterization in solution was achieved using NMR spectroscopy. nih.govacs.org Variable-temperature NMR studies can also provide insights into dynamic processes, such as the equilibrium between mononuclear and dinuclear species in solution. acs.org

Other techniques employed for structural characterization include elemental analysis, conductivity measurements, mass spectrometry, and infrared (IR) and UV-visible spectroscopy. researchgate.netnih.govresearchgate.net IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups. researchgate.net

| Analytical Technique | Information Obtained |

| X-ray Diffraction | Solid-state molecular structure, bond lengths, and angles. nih.govnih.gov |

| NMR Spectroscopy | Solution-state structure, ligand environment, and dynamic processes. researchgate.netnih.govnih.govacs.orgacs.org |

| Elemental Analysis | Elemental composition of the complex. researchgate.netnih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns. researchgate.net |

| IR Spectroscopy | Identification of functional groups and coordination to the metal. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions within the complex. researchgate.net |

This table outlines the key techniques for the structural characterization of coordination complexes.

Computational Studies on Coordination Complex Stability and Geometry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the stability and geometry of coordination complexes. nih.govresearchgate.net DFT calculations can be employed to optimize the geometry of complexes, calculate their electronic structures, and predict their stability. nih.govresearchgate.net

In the study of chiral Indium(III) complexes, DFT calculations were used to help explain the observed reactivity trends. nih.govacs.org For other aminophenol derivatives, DFT has been used to analyze the stabilization effects of internal hydrogen bonding. researchgate.net These computational approaches can also be used to calculate thermodynamic properties such as enthalpies of formation, which are crucial for understanding the stability of the complexes. researchgate.net By modeling the potential energy surfaces, researchers can investigate reaction mechanisms and predict the most favorable pathways for complex formation and reactivity. nih.gov

Theoretical and Computational Studies of 3,4 Diaminophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely employed to explore the fundamental properties of 3,4-diaminophenol and its derivatives. These methods allow for the detailed examination of molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aminophenol isomers, DFT calculations, specifically using the B3LYP method with 6-31G(d) and 6-311+G(2d,2p) basis sets, have been used to compute standard enthalpies of formation. researchgate.net The results of these calculations are in excellent agreement with experimental data, underscoring the reliability of this theoretical approach. researchgate.net

In studies of related benzoxazole (B165842) derivatives synthesized from 2,4-diaminophenol (B1205310), DFT calculations at the B3LYP/6-311G(d,p) level have been utilized to determine optimized molecular structure, bond lengths, and bond angles. bibliomed.orgnih.gov For instance, the geometry of these molecules is optimized to find the minimum energy conformation, which is crucial for understanding their stability and reactivity. bibliomed.orgirjweb.com These calculations are performed in the gas phase and provide foundational data for further computational analysis. researchgate.net

The stability of Schiff-base isomers derived from salicylaldehyde (B1680747) and 2,4-diaminophenol has also been investigated using DFT at the B3LYP/6-31G level. asianpubs.orgresearchgate.net These studies calculate parameters such as total energy and heats of formation to predict the most stable isomer. asianpubs.orgresearchgate.netresearchgate.net For example, one isomer, denoted as L3, was identified as having a higher stability state compared to other studied isomers based on these theoretical calculations. asianpubs.orgresearchgate.net

The table below summarizes key geometric parameters for a benzoxazole derivative of 2,4-diaminophenol, calculated using DFT. bibliomed.org

| Parameter | Bond Length (Å) / Angle (°) |

| C5-O9 | 1.2256 |

| C4-N7 | 1.2617 |

| N11-C12 | 1.3631 |

| N(11)-C(12)-O(14) | 124.7326 |

| N(7)-C(8)-O(9) | 111.6332 |

| C(5)-O(9)-C(8) | 106.8366 |

Data for a 2,5-disubstituted benzoxazole derivative synthesized from 2,4-diaminophenol dihydrochloride (B599025). bibliomed.org

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bibliomed.org

For derivatives of 2,4-diaminophenol, such as certain benzoxazole compounds, the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311G(d,p) level. bibliomed.org In one such study, the HOMO and LUMO values for a specific derivative were found to be -5.59657 eV and -1.23077 eV, respectively, resulting in an energy gap of 4.3657 eV. bibliomed.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. bibliomed.orgphyschemres.org

The distribution of these orbitals across the molecule provides insight into the regions susceptible to electrophilic and nucleophilic attack. researchgate.net The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. bibliomed.org In a study of Schiff-base isomers of 2,4-diaminophenol, the analysis of HOMO and LUMO shapes helped in predicting the reactivity and the direction of chemical reactions. researchgate.net

The table below presents the calculated electronic properties for a benzoxazole derivative of 2,4-diaminophenol. bibliomed.org

| Property | Value (eV) |

| HOMO Energy | -5.59657 |

| LUMO Energy | -1.23077 |

| HOMO-LUMO Energy Gap | 4.3657 |

| Ionization Potential (IP) | 5.59657 |

| Electron Affinity (EA) | 1.23077 |

Calculations performed at the DFT/B3LYP/6-311G(d,p) level. bibliomed.org

Prediction of Heats of Formation, Dipole Moments, and Point Groups

Quantum chemical calculations are also employed to predict various thermodynamic and electronic properties of this compound and its derivatives. These properties include heats of formation, dipole moments, and molecular point groups.

For Schiff-base isomers derived from salicylaldehyde and 2,4-diaminophenol, theoretical calculations at the B3LYP/6-31G level have been used to determine these properties. asianpubs.orgresearchgate.net The heats of formation for these isomers were found to be endothermic. researchgate.net The total energy and heat of formation values can suggest which isomer is the most stable. asianpubs.orgresearchgate.netresearchgate.net

The table below summarizes some of the calculated properties for Schiff-base isomers of 2,4-diaminophenol. asianpubs.orgresearchgate.netresearchgate.net

| Isomer | Total Energy (a.u.) | Heat of Formation (kcal/mol) | Dipole Moment (Debye) | Point Group |

| L1 | -628.29 | 19.33 | 3.16 | C1 |

| L2 | -628.29 | 19.46 | 3.65 | C1 |

| L3 | -628.30 | 20.08 | 2.55 | C1 |

| L4 | -628.29 | 19.49 | 4.38 | C1 |

Calculations performed at the B3LYP/6-31G level. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, such as a protein. These methods are particularly valuable in drug discovery and for understanding the mechanism of action of bioactive compounds.

Ligand-Protein Interactions (e.g., mPGES-1 inhibition)

Derivatives of 2,4-diaminophenol have been investigated as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov Molecular docking studies have been performed to understand the binding of these derivatives to the mPGES-1 protein. nih.gov

In one such study, various benzoic acid-modified derivatives of 2,4-diaminophenol were designed and docked into the binding pocket of the human mPGES-1 trimer. nih.gov These simulations helped to identify key interactions between the ligands and the amino acid residues of the protein's active site. nih.govresearchgate.net For example, the docking results for methyl- and fluoro-substituted benzoic acid derivatives of 2,4-diaminophenol indicated favorable binding within the mPGES-1 trimer pocket. nih.gov Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Mechanism of Action Elucidation through Computational Approaches

Computational approaches are instrumental in elucidating the potential mechanisms of action of compounds like this compound derivatives. By combining quantum chemical calculations with molecular docking, a more detailed understanding of their biological activity can be achieved.

For instance, after identifying potential inhibitors through docking, further computational analysis can be performed to understand the electronic basis of their activity. The properties derived from DFT calculations, such as the HOMO-LUMO gap and molecular electrostatic potential, can be correlated with the observed biological activity. bibliomed.org

In the context of mPGES-1 inhibition, docking studies have suggested that 2,4-diaminophenol derivatives may act as dual-site inhibitors, interacting with both the substrate and cofactor binding sites of the enzyme. nih.gov This insight, derived from computational modeling, provides a basis for the future rational design and optimization of these inhibitors. nih.gov The combination of these theoretical approaches allows for a comprehensive investigation of a molecule's properties, from its fundamental electronic structure to its interactions with biological targets.

Spectroscopic Property Predictions

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) are employed to simulate its behavior in various spectroscopic techniques. These simulations are crucial for understanding the molecule's electronic structure and vibrational modes, which fundamentally determine its spectral characteristics. By calculating properties like infrared frequencies, electronic transition energies, and nuclear magnetic resonance shieldings, researchers can anticipate the spectral fingerprints of this compound, aiding in its identification and the interpretation of experimental results.

Theoretical Infrared (FTIR) and UV-Visible Spectroscopy Simulations

Computational spectroscopy is instrumental in predicting the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectra of molecules. These predictions are typically achieved through quantum chemical calculations that model the molecular vibrations and electronic excitations.

For FTIR spectra, calculations are performed to find the optimized molecular geometry and compute the vibrational frequencies. Density Functional Theory (DFT) methods, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G or higher), are commonly employed to obtain the theoretical vibrational wavenumbers. asianpubs.orgresearchgate.net These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of O-H, N-H, and C-C bonds, as well as the aromatic ring vibrations. Although detailed computational studies providing a full assignment for this compound are not readily found in the cited literature, the general methodology is well-established. For related diaminophenol isomers and their derivatives, theoretical calculations have been successfully used to assign the principal vibrational modes observed in experimental FTIR spectra. researchgate.net

The prediction of UV-Vis absorption spectra is handled by Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. mdpi.comyoutube.com These transitions typically involve the promotion of electrons from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). semanticscholar.org For aromatic compounds like this compound, these simulations can predict the π-π* and n-π* transitions responsible for their UV-Vis absorption profiles. researchgate.net While specific TD-DFT simulation data for this compound is not detailed in the available search results, the methodology has been shown to correspond satisfactorily with experimental data for a wide range of organic compounds. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are a cornerstone in the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable approach for computing NMR chemical shifts using DFT. ajol.info This method effectively calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

To obtain the predicted chemical shifts (δ), the calculated isotropic shielding value (σ) of a given nucleus in this compound is subtracted from the shielding value of a reference standard, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). ajol.infomdpi.com

These calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for each unique atomic environment within the this compound molecule. For example, distinct chemical shifts would be predicted for the non-equivalent aromatic protons and carbons, as well as for the carbons bonded to the hydroxyl and amino groups. While specific GIAO-DFT calculations detailing the ¹H and ¹³C chemical shifts for this compound are not available in the provided search results, the GIAO/DFT approach is known to provide satisfactory results that correlate well with experimental NMR data for a diverse range of organic molecules. ajol.info

Analytical Methodologies for 3,4 Diaminophenol and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3,4-Diaminophenol. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantification, identification, or analysis of its derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. eprajournals.comdmu.dk In this method, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. eprajournals.com A detector is then used to analyze the separated components as they exit the column. eprajournals.com

For the analysis of oxidative hair dye intermediates, including aminophenols, a method involving ion-pairing followed by HPLC with gradient elution has been developed. dmu.dk The mobile phase typically consists of a phosphate (B84403) buffer and acetonitrile, and a reverse-phase column with an amide-bonded silica (B1680970) stationary phase is used. dmu.dk Detection is often performed using a photodiode array (PDA) detector, which allows for the acquisition of spectral data across a range of wavelengths, aiding in the identification of the compounds. dmu.dk

A specific HPLC method for 2,4-Diaminophenol (B1205310) dihydrochloride (B599025), a related compound, utilizes a reverse-phase C18 column. sielc.com The mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: HPLC Method Parameters for Aminophenol Analysis

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18 or amide-bonded silica dmu.dksielc.com |

| Mobile Phase | Acetonitrile, water, and phosphate buffer or acid (e.g., phosphoric or formic acid) dmu.dksielc.com |

| Detection | Photodiode Array (PDA) Detector dmu.dk |

| Application | Separation and quantification of this compound and related intermediates in cosmetic products dmu.dk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for the definitive identification and quantification of this compound, especially at trace levels. nih.govoup.comresearchgate.net

In LC-MS/MS, the compounds eluting from the HPLC column are ionized and then separated by their mass-to-charge ratio in the mass spectrometer. eprajournals.com Common ionization sources for this purpose include electrospray ionization (ESI). The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that greatly enhances the certainty of identification.

A sensitive LC-MS/MS method has been developed for the simultaneous determination of various hair dye components, including aminophenols. researchgate.net This method often involves ultrasonic extraction of the sample followed by analysis on a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net The use of matrix-matched standard solutions helps to ensure accuracy in quantification. researchgate.net In a study analyzing 2,4-dinitrophenol (B41442) and its metabolites, LC-MS/MS was used to determine the presence of 2-amino-4-nitrophenol (B125904), while 2,4-diaminophenol was not detected in the analyzed samples. oup.comresearchgate.net

Table 2: LC-MS/MS Operating Conditions for Hair Dye Analysis

| Parameter | Details |

| Ion Source | Electrospray Ionization (ESI) |

| Column | CORTECS UPLC C18+ (or equivalent) |

| Mobile Phase | Gradient of ammonium formate (B1220265) buffer and a methanol/acetonitrile mixture |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Determination of 31 hair dyes in cosmetics |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after a derivatization step. Derivatization is often necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.

A GC-MS method with in-situ chemical derivatization using acetic anhydride (B1165640) has been developed to quantify 26 oxidative hair dye ingredients, including 2,4-diaminophenol. mdpi.com This derivatization produces characteristic ions that can be monitored for selective and sensitive detection. mdpi.com The analysis is typically performed on a capillary column with a temperature-programmed oven to ensure good separation of the derivatized compounds. mdpi.com

GC-MS has also been utilized for the analysis of related compounds, such as diaminodiphenylmethane and its analogues in urine samples, demonstrating the versatility of this technique for biological monitoring. nih.gov

Table 3: GC-MS Parameters for Hair Dye Ingredient Analysis

| Parameter | Details |

| Derivatization Agent | Acetic Anhydride mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Oven Program | Temperature gradient from 50°C to 300°C mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) mdpi.com |

| Application | Quantification of 26 oxidative hair dye ingredients in hair care products mdpi.com |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the structural features of this compound and for its quantitative analysis. These techniques rely on the interaction of electromagnetic radiation with the molecule.

UV-Visible Spectroscopy for Quantitative Analysis and Structural Elucidation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique can be used for quantitative analysis by relating the absorbance at a specific wavelength to the concentration of the analyte. nih.gov It also provides information about the electronic structure of the molecule, as the absorption of light corresponds to the promotion of electrons to higher energy levels. researchgate.net

For quantitative analysis of hair dye intermediates, UV-Vis detection is often coupled with HPLC. dmu.dk By monitoring the absorbance at specific wavelengths, the concentration of the eluting compounds can be determined. dmu.dk The UV-Vis spectra of synthesized compounds are often recorded in a suitable solvent, like DMF, to observe the characteristic absorption bands. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org The technique measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. Different types of bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. pressbooks.publibretexts.org

The IR spectrum of a compound containing this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the amine (N-H) groups, and the aromatic ring. The O-H stretching vibration typically appears as a broad band in the region of 3400-3650 cm⁻¹. pressbooks.pubvulcanchem.com The N-H stretching vibrations of the primary amine groups would be observed in the range of 3300-3500 cm⁻¹. pressbooks.pub Aromatic C-H stretching and ring vibrations would also be present. vulcanchem.com

Table 4: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Phenolic O-H Stretch | 3400 - 3650 (broad) pressbooks.pubvulcanchem.com |

| Amine N-H Stretch | 3300 - 3500 pressbooks.pub |

| Aromatic C-H Stretch | 3000 - 3100 vulcanchem.com |

| Aromatic Ring Vibrations | ~1600 and ~1475 vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Analysis of ¹H, ¹³C, and, in the case of its metal complexes, ¹⁹⁵Pt NMR spectra provides detailed information about the molecular framework, electronic environment of the nuclei, and connectivity of atoms.

¹H and ¹³C NMR Spectroscopy

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of the amino (-NH₂) and hydroxyl (-OH) protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹⁹⁵Pt NMR Spectroscopy for Platinum Complexes

When this compound is used as a ligand to form complexes with platinum, ¹⁹⁵Pt NMR spectroscopy becomes a powerful diagnostic tool. The 195Pt nucleus is spin-active (I=1/2) with a high natural abundance (33.8%), making it well-suited for NMR studies. huji.ac.ilwikipedia.org The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the oxidation state of the platinum, the coordination number, and the nature of the ligands bound to it, spanning a very wide range of over 13,000 ppm. wikipedia.org

For example, in studies of platinum(II) complexes with other aromatic diamines like 2,3-diaminophenol (B1330466), the complexes of the formula cis-[PtCl₂(diamine)] were characterized by ¹⁹⁵Pt NMR. The chemical shifts provide definitive information about the electronic environment of the platinum center. Research on platinum(IV) complexes has also utilized ¹⁹⁵Pt NMR to characterize the coordination sphere. For instance, the formation of platinum(IV) complexes with dipeptides and diamines results in distinct ¹⁹⁵Pt NMR signals for different isomers. The coupling between ¹⁹⁵Pt and other nuclei, such as ¹H and ¹³C, provides further structural information through satellite peaks in the respective spectra. wikipedia.org

Table 1: Representative NMR Data for Diamino Compounds This table presents typical NMR data for related diamino compounds to provide context for the expected values for this compound.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 1,2-Diaminobenzene | ¹H NMR | DMSO-d₆ | 4.38 (s, 4H, NH₂), 6.36-6.52 (m, 4H, ArH) | rsc.org |

| 1,2-Diaminobenzene | ¹³C NMR | DMSO-d₆ | 114.98, 117.73, 135.39 | rsc.org |

| Cisplatin [PtCl₂(NH₃)₂] | ¹⁹⁵Pt NMR | D₂O | -2110 | nih.gov |

| K₂PtCl₄ | ¹⁹⁵Pt NMR | D₂O | -1625 | huji.ac.il |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound and its derivatives through fragmentation analysis. The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol .

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the compound. The fragmentation pattern of aromatic amines often involves the loss of small, stable molecules or radicals. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org For amines, the molecular ion peak is expected to have an odd integer value if the compound contains an odd number of nitrogen atoms, which is the case for this compound. libretexts.org

Softer ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are also employed, particularly for more fragile molecules or for derivatives, as they typically result in less fragmentation and a more prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). A study involving various diaminophenols utilized ESI and FAB mass spectrometry to analyze fragment ion formation and fragmentation pathways. researchgate.net While specific fragmentation data for this compound is not detailed in readily available literature, analysis of its isomer, 2,4-diaminophenol, and other related phenols can provide insight. For example, in the analysis of metabolites of 2,4-dinitrophenol, liquid chromatography-tandem mass spectrometry (LC-MS-MS) was used to identify compounds based on their pseudomolecular ions and fragmentation patterns.

Table 2: Expected Fragmentation Patterns in Mass Spectrometry of Aromatic Amines and Phenols This table outlines general fragmentation behaviors relevant to the analysis of this compound.

| Functional Group | Characteristic Fragmentation Behavior | Reference |

|---|---|---|

| Aromatic Ring | Strong molecular ion peak due to stability. | libretexts.org |

| Amine | Molecular ion peak is an odd number (for odd N count). Alpha-cleavage is dominant in aliphatic amines. | libretexts.org |

| Phenol (Alcohol) | Loss of H₂O may occur. The molecular ion can be small or non-existent in some cases. | libretexts.org |

Electrochemical Analysis

The electrochemical behavior of this compound is of significant interest due to the presence of three redox-active groups (two amino and one hydroxyl) on the aromatic ring. These groups can undergo oxidation, leading to the formation of various intermediates and products, including polymeric films.

Cyclic Voltammetry for Oxidation Studies

Cyclic voltammetry (CV) is a key technique used to study the oxidation and reduction processes of electroactive species. While specific CV studies on this compound are scarce in the literature, extensive research on its isomers (2,3-, 2,4-, and 2,5-diaminophenol) provides a strong basis for predicting its behavior. ua.es

In a study on the oxidation of diaminophenol isomers on a platinum electrode in an acidic medium (1 M HClO₄), distinct behaviors were observed for each isomer. ua.es

2,4-Diaminophenol showed a quasi-reversible electrochemical reaction in solution, with an anodic peak at 0.85 V and a corresponding reduction peak at 0.52 V (vs. a reversible hydrogen electrode). ua.es This was attributed to hydrolysis, forming a 2-amino-hydroquinone/2-amino-p-benzoquinone redox couple in the solution. ua.esresearchgate.net

2,5-Diaminophenol exhibited an oxidation mechanism similar to p-phenylenediamine. ua.es

2,3-Diaminophenol was found to generate a non-electroactive, insulating polymeric film on the electrode surface upon oxidation. ua.es

Given its structure, this compound is expected to be readily oxidizable. The oxidation process likely involves the amino groups, potentially leading to the formation of quinone-imine species, which can then undergo further reactions such as polymerization on the electrode surface. Studies on the electropolymerization of a related derivative, 3,4-diaminobenzoic acid, have shown that a polymeric film can be formed on a platinum electrode via cyclic voltammetry. researchgate.net

Table 3: Cyclic Voltammetry Data for Diaminophenol Isomers in Acidic Medium Data from the electrochemical oxidation of diaminophenol isomers on a platinum electrode in 1 M HClO₄.

| Compound | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Observed Behavior | Reference |

|---|---|---|---|---|

| 2,4-Diaminophenol | 0.85 V | 0.52 V | Quasi-reversible reaction in solution. | ua.es |

| 2,3-Diaminophenol | - | - | Forms a non-electroactive polymeric film. | ua.es |

Spectroelectrochemical Investigations of Diaminophenol Oxidation

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques (such as UV-Vis or FTIR) simultaneously, allowing for the in-situ identification of species generated at the electrode surface at different potentials.

In the investigation of diaminophenol isomers, in-situ UV-Vis and FTIR spectroscopy were used alongside cyclic voltammetry. ua.es For the oxidation of 2,4-diaminophenol in 1 M HClO₄, UV-Vis spectra recorded at increasing potentials showed the appearance of a new absorption band around 506 nm, indicating the formation of new species in the solution. ua.es This was consistent with the formation of 2-amino-p-benzoquinone. ua.es

In-situ FTIR spectroscopy provides even more detailed structural information about the intermediates and products of electrolysis. For the oxidation of various aminophenols, FTIR has been used to detect the formation of quinones, CO₂, and, in the case of o-aminophenol, phenoxazine (B87303) units within a conducting polymer. researchgate.net For this compound, spectroelectrochemical studies would be expected to reveal the formation of quinone-imine structures, characterized by the appearance of C=O and C=N stretching vibrations in the IR spectrum, and corresponding changes in the UV-Vis spectrum as the conjugated system of the molecule is altered during oxidation.

Table 4: Spectroscopic Changes Observed During Oxidation of Aminophenol Derivatives This table summarizes typical spectroscopic observations during the electrochemical oxidation of related compounds.

| Compound | Technique | Observation | Reference |

|---|---|---|---|

| 2,4-Diaminophenol | UV-Vis Spectroscopy | Appearance of a new absorption band around 506 nm upon oxidation. | ua.es |

| p-Aminophenol | FTIR Spectroscopy | Formation of hydroquinone/p-benzoquinone and CO₂ detected. | researchgate.net |

Biological and Biomedical Research Applications of 3,4 Diaminophenol and Its Derivatives

Antimicrobial and Antiviral Activities

Evaluation of Quinoxaline (B1680401) Derivatives as Potential Anti-Virus Compounds

Quinoxaline derivatives, synthesized from 3,4-diaminophenol, have emerged as a significant class of benzoheterocycles with a broad spectrum of biological activities, including antiviral properties. tsijournals.comresearchgate.net These compounds are of considerable interest in medicinal chemistry due to their demonstrated efficacy against various viruses. researchgate.netamazonaws.com

The synthesis of these derivatives often involves the condensation of this compound with α-diketones or their equivalents. tsijournals.comamazonaws.com For instance, the reaction of this compound with pyruvic acid or isatin (B1672199) can yield various quinoxaline structures. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for these reactions. tsijournals.com

Research has shown that certain quinoxaline derivatives exhibit inhibitory activity against a range of viruses. amazonaws.com For example, some have been identified as potent inhibitors of the hepatitis C virus (HCV) NS3-NS4A protease, an enzyme crucial for viral replication. google.com Other derivatives have shown activity against Herpes simplex virus (HSV), cytomegalovirus, and varicella-zoster virus. amazonaws.com The antiviral mechanism of these compounds often involves interference with viral life cycle processes. google.com A series of tsijournals.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antiviral potential, with some compounds showing inhibitory activity against Herpes simplex virus. nih.gov

The following table summarizes the synthesis and antiviral potential of some quinoxaline derivatives.

| Starting Material | Reagent | Resulting Derivative | Antiviral Potential |

| This compound | Pyruvic Acid | 3-methyl-quinoxalin-2(1H)-one derivative | Investigated for general antiviral activities. amazonaws.com |

| This compound | Isatin | Quinoxaline-benzimidazole derivative | Studied for a broad spectrum of biological activities. researchgate.net |

| o-Phenylenediamine | Various | Quinoxalinyl macrocycles | Potent inhibitors of HCV NS3-NS4A protease. google.com |

Antimicrobial Properties of Diaminophenol Derivatives

Derivatives of this compound have been investigated for their antimicrobial properties against a range of bacteria and fungi. The core structure of these compounds provides a versatile scaffold for the development of new antimicrobial agents.

Benzimidazole (B57391) derivatives synthesized from this compound have shown notable antimicrobial activity. researchgate.net For example, the reaction of this compound is a step in the synthesis of certain benzimidazole compounds that exhibit excellent antimicrobial potency. researchgate.net Similarly, benzoxazole (B165842) derivatives, which can be synthesized from related aminophenols, have demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as various Candida species. esisresearch.org

The antimicrobial activity is often evaluated using methods like the disk diffusion technique and by determining the Minimum Inhibitory Concentration (MIC) values. esisresearch.orgderpharmachemica.com For instance, some 3,4-dihydroquinoxalin-2(1H)-one derivatives have shown good to moderate antibacterial activity against tested bacterial strains. derpharmachemica.com The presence of certain substituents, such as fluorine, has been observed to enhance the antimicrobial efficacy of these compounds. derpharmachemica.com

The table below presents findings on the antimicrobial activity of some diaminophenol derivatives.

| Derivative Class | Organisms Tested | Key Findings |

| Benzimidazole derivatives | Bacteria and Fungi | Showed favorable antimicrobial activity. researchgate.net |

| 3,4-dihydroquinoxalin-2H-(1H)-one derivatives | Bacterial strains | Displayed good to moderate antibacterial activity. derpharmachemica.com |

| 2-benzyl-5-[p-bromobenzyl-carbonyl-amino]benzoxazole | C. glabrata | Exhibited significant antifungal activity with a MIC value of 3.12 µg/mL. esisresearch.org |

Anti-inflammatory and Enzyme Inhibition Studies

Investigation of mPGES-1 Inhibitors derived from 2,4-Diaminophenol (B1205310)

While this section focuses on 2,4-diaminophenol, the findings are relevant to the broader class of diaminophenols. Derivatives of 2,4-diaminophenol have been identified as specific inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a major mediator of inflammation. nih.govrsc.org The inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. nih.govrsc.orgresearchgate.net